N'-[(E)-[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
Description
N’-[(E)-[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is a complex organic compound with a molecular formula of C18H14N4O5 It is known for its unique structure, which includes a furan ring, a methoxy group, and a nitrophenyl group
Properties
Molecular Formula |
C18H14N4O5 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H14N4O5/c1-26-16-6-4-13(22(24)25)9-15(16)17-7-5-14(27-17)11-20-21-18(23)12-3-2-8-19-10-12/h2-11H,1H3,(H,21,23)/b20-11+ |
InChI Key |
FZGOIABNKRLZBC-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide typically involves the condensation of 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde with pyridine-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(2-Methoxyphenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
- N’-[(E)-[5-(2-Nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
- N’-[(E)-[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene]pyridine-2-carbohydrazide
Uniqueness
N’-[(E)-[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the furan and pyridine rings makes this compound a versatile and valuable molecule for various applications.
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